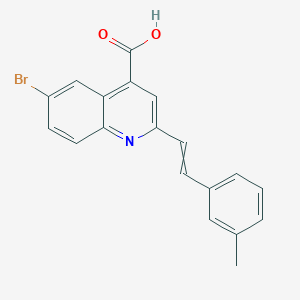

C19H14BrNO2

Description

Contextualization within Modern Organic Chemistry Research

The quinoline (B57606) and isoindolinone scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. This makes them recurring motifs in both natural products and synthetic pharmaceutical agents.

Quinoline Scaffolds: The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a versatile building block in organic synthesis. ijresm.comui.ac.id Its aromatic nature and the presence of a nitrogen atom allow for a wide range of chemical modifications, enabling the creation of large libraries of derivatives. ijresm.comscientific.net The synthesis of quinoline-4-carboxylic acids, a key substructure for some C19H14BrNO2 isomers, has been a subject of extensive research, with classic methods like the Pfitzinger and Doebner reactions being continuously improved to enhance efficiency and align with the principles of green chemistry. researchgate.netimist.ma These improvements often involve the use of novel catalysts, microwave irradiation, and one-pot procedures. researchgate.netimist.ma

Isoindolinone Scaffolds: The isoindolinone core, featuring a fused benzene and a γ-lactam ring, is another scaffold of immense importance. nih.govnii.ac.jp Research in this area is driven by the prevalence of this structure in numerous biologically active compounds. chim.itpreprints.org Modern synthetic organic chemistry has seen significant advances in the construction of the isoindolinone framework. organic-chemistry.orgresearchgate.net Methodologies include transition metal-catalyzed reactions, such as C-H activation and cross-coupling, which allow for the efficient assembly of complex isoindolinone derivatives. nih.govresearchgate.netrsc.org The development of asymmetric synthesis methods for 3-substituted isoindolinones is also a key research area, as the stereochemistry at this position is often crucial for biological activity. chim.itacs.org

Significance of this compound in Contemporary Chemical Synthesis and Biological Sciences

The specific isomers of this compound are not just theoretical constructs; they are actively synthesized and studied for their potential applications, particularly in the life sciences.

Chemical Synthesis: The synthesis of this compound isomers serves as a platform for showcasing novel synthetic strategies. For instance, the creation of substituted isoindolinones often involves sophisticated catalytic systems that enable C-C and C-N bond formation with high precision. nih.govresearchgate.net Palladium-catalyzed intramolecular dehydrogenative C(sp3)–H amidation is one such advanced method for creating the isoindolinone nucleus without the need for stoichiometric oxidants. rsc.org Similarly, the synthesis of quinoline derivatives has evolved to include more efficient and environmentally friendly one-pot reactions. researchgate.netimist.ma

Biological Sciences: The true significance of these compounds comes to light in their biological applications. The structural motifs present in this compound isomers are associated with a wide array of pharmacological activities.

Quinoline Derivatives: Substituted quinolines are widely investigated for their therapeutic potential. ijresm.comaustinpublishinggroup.comijresm.com The quinoline ring is a key component in a number of antimicrobial and anticancer agents. ijresm.comaustinpublishinggroup.com Derivatives with 2,4-disubstitution, a pattern seen in some this compound isomers, have shown promise as anticancer agents by mechanisms that include inducing cell cycle arrest and apoptosis. ijresm.comijresm.com The incorporation of bulky aryl groups at the 2 and 4 positions has been noted to be important for their activity. austinpublishinggroup.com

Isoindolinone Derivatives: The isoindolinone scaffold is a core component of many pharmaceutical compounds with diverse biological activities. nii.ac.jpchim.itpreprints.org These include agents with anti-inflammatory, anticancer, and neuroprotective properties. preprints.orgnih.gov For example, novel isoindolinone derivatives have been synthesized and shown to be potent inhibitors of carbonic anhydrase, an enzyme implicated in several diseases. nih.gov The ability to readily synthesize a variety of substituted isoindolinones allows for extensive structure-activity relationship (SAR) studies, which are crucial for the development of new drugs. acs.orgnih.gov

The table below provides an overview of some identified isomers of this compound and their context.

| Compound Name/Class | Core Structure | Significance/Area of Research | Reference(s) |

| 6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid | Quinoline-4-carboxylic acid | Potential antimicrobial and anticancer agent. austinpublishinggroup.com | austinpublishinggroup.com |

| 3-(4-bromobenzoyl)-2-phenyl-2,3-dihydroisoindolin-1-one | Isoindolinone | Representative of a class of compounds with broad biological activities, synthesized via modern catalytic methods. | organic-chemistry.orgresearchgate.net |

| 5-(4-Bromobenzoyl)-2-morpholino-3-phenylthiophene | Thiophene | Thiophene derivatives are another class of heterocyclic compounds with diverse applications. |

The following table summarizes some of the reported biological activities for substituted quinoline derivatives, which is relevant to the quinoline-based isomers of this compound.

| Biological Activity | Mechanism/Target | Reference(s) |

| Anticancer | Growth inhibition, cell cycle arrest, apoptosis, inhibition of angiogenesis. | ijresm.comaustinpublishinggroup.comijresm.com |

| Antimicrobial | Various mechanisms against bacteria and fungi. | ijresm.comaustinpublishinggroup.com |

| Anti-inflammatory | Inhibition of inflammatory pathways. | ijresm.combiointerfaceresearch.com |

| Antimalarial | Historical and ongoing importance in treating malaria. | ijresm.com |

Structure

3D Structure

Properties

Molecular Formula |

C19H14BrNO2 |

|---|---|

Molecular Weight |

368.2 g/mol |

IUPAC Name |

6-bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid |

InChI |

InChI=1S/C19H14BrNO2/c1-12-3-2-4-13(9-12)5-7-15-11-17(19(22)23)16-10-14(20)6-8-18(16)21-15/h2-11H,1H3,(H,22,23) |

InChI Key |

VHNWYAOIBBMQHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Dynamics of C19h14brno2 Transformations

Elucidation of Reaction Pathways Leading to C19H14BrNO2 Structures

The formation of structures with the molecular formula this compound has been documented through specific synthetic routes, notably via organocatalytic cycloaddition reactions. One key pathway involves the hetero-[6+4] cycloaddition. au.dk This type of reaction is a powerful tool in organic synthesis for constructing complex cyclic systems in a single, atom-economical step.

In a documented example, the this compound framework is assembled through the reaction of a 6-amino-azafulvene intermediate with an electrophilic component. The azafulvene is generated in situ from a precursor such as 4-bromopyrrole-2-carbaldehyde. au.dk This reactive intermediate then serves as the 6π component in the cycloaddition. The reaction pathway is outlined as a condensation followed by the cycloaddition cascade, leading to the formation of the target bicyclic product. The identity of the this compound compound has been confirmed through high-resolution mass spectrometry (HRMS). au.dk

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Isotope |

|---|---|---|---|

| [this compound+H]+ | 368.0281 | 368.0283 | 79Br |

| [this compound+H]+ | 370.0260 | 370.0265 | 81Br |

Stereochemical Control and Asymmetric Induction in this compound Generation

Controlling the three-dimensional arrangement of atoms is a fundamental challenge in the synthesis of complex molecules like this compound. rijournals.com Asymmetric induction refers to the process where a chiral feature in the substrate, reagent, or catalyst influences the formation of a preferred stereoisomer. youtube.comwikipedia.org This control is essential as different stereoisomers can have vastly different biological and chemical properties. numberanalytics.com

Cycloaddition reactions can often proceed through multiple competing pathways, such as [4+2], [6+2], or [8+2] cycloadditions, a challenge known as periselectivity. au.dk In the synthesis of this compound-related structures, achieving high periselectivity for the desired [6+4] pathway is critical. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand the energy barriers of competing pathways and rationalize the observed selectivity. au.dk

Enantioselective variants aim to produce one enantiomer of a chiral molecule in excess over its mirror image. uwindsor.ca This is typically achieved using chiral catalysts. rijournals.comnumberanalytics.com In the context of cycloadditions leading to this compound, organocatalysis has emerged as a powerful strategy. au.dkmdpi.com Chiral amines or their derivatives, such as those derived from Cinchona alkaloids or proline, can catalyze the reaction by forming chiral intermediates (e.g., dienamines), which then react through transition states of differing energies, leading to an enantiomerically enriched product. mdpi.com The development of photoenzymes also represents a modern approach to enabling enantioselective [2+2] photocycloadditions, expanding the toolbox for stereoselective synthesis. nih.gov

When a molecule has multiple stereocenters, controlling their relative configuration is known as diastereoselection. york.ac.uk Diastereoselective approaches are crucial when the cycloaddition reaction creates more than one new stereocenter. rsc.org Strategies to achieve this include substrate control, where an existing chiral center in one of the reactants directs the approach of the other reactant, and reagent control, where a chiral reagent or catalyst dictates the stereochemical outcome. wikipedia.orgyork.ac.uk

For reactions involving chiral imines, 1,3-asymmetric induction can be achieved through the formation of a six-membered ring chelate in the transition state, which adopts a preferred conformation to minimize steric interactions. chemrxiv.org In syntheses related to this compound, the choice of catalyst and reaction conditions can be tuned to favor the formation of one diastereomer (e.g., endo vs. exo adducts in a Diels-Alder reaction) over others. sioc-journal.cn Biocatalytic methods, using enzymes, also offer highly efficient routes for the enantio- and diastereoselective synthesis of key building blocks. rsc.org

Catalytic Cycles and Intermediates in this compound Related Reactions

Catalytic reactions proceed through a sequence of steps known as the catalytic cycle, where the catalyst is regenerated at the end of each cycle. youtube.com These cycles involve the formation of transient species called reaction intermediates. taylorandfrancis.comtaylorandfrancis.comwikipedia.org

In palladium-catalyzed cross-coupling reactions, a common type of transformation in organic synthesis, the cycle typically involves several key steps: youtube.comnih.gov

Oxidative Addition: The palladium(0) catalyst inserts into a bond of the substrate (e.g., an aryl halide), changing its oxidation state to palladium(II). youtube.com

Transmetalation: An organometallic reagent transfers its organic group to the palladium(II) center. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. youtube.com

For organocatalyzed reactions, such as the cycloadditions used to form this compound, the cycle involves the formation of non-covalent or temporary covalent intermediates. In aminocatalysis, the catalyst (a chiral amine) first reacts with a substrate (e.g., an aldehyde) to form a nucleophilic enamine or a chiral iminium ion. sioc-journal.cn This activated intermediate then reacts with the second substrate. The final step involves hydrolysis or displacement to release the product and regenerate the amine catalyst. au.dk

| Step | Intermediate Species | Description |

|---|---|---|

| 1 | Iminium Ion / Enamine | The catalyst reacts with the carbonyl substrate to form a reactive chiral intermediate. |

| 2 | Cycloaddition Adduct | The intermediate reacts with the diene/polyene in a stereochemically defined manner. |

| 3 | Hydrolysis Intermediate | Water attacks the iminium moiety to release the product and regenerate the catalyst. |

Transition State Analysis and Reaction Dynamics

The transition state is the highest-energy point along a reaction coordinate, representing an unstable, fleeting arrangement of atoms as they transform from reactants to products. libretexts.org Analyzing the structure and energy of the transition state is key to understanding reaction rates and selectivity. wuxiapptec.comresearchgate.net

When a reaction can yield two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgnih.gov

Kinetic Control: This regime dominates under conditions where the reaction is irreversible, typically at lower temperatures and shorter reaction times. youtube.comlibretexts.org The major product formed is the one that is generated fastest, meaning it proceeds through the transition state with the lowest activation energy (ΔG‡). libretexts.orgdalalinstitute.com This product is known as the kinetic product.

Thermodynamic Control: This occurs when the reaction conditions (e.g., higher temperatures, longer reaction times) allow the initial products to revert to the starting materials or intermediates and re-react. youtube.comlibretexts.org Under these reversible conditions, the system eventually reaches equilibrium, and the major product will be the most stable one (the one with the lowest Gibbs free energy, G), known as the thermodynamic product. dalalinstitute.com

The choice between these two regimes is critical in stereoselective synthesis. For instance, any catalytic reaction that produces a non-racemic mixture of enantiomers must be under at least partial kinetic control, because enantiomers have the same Gibbs free energy and would form a 1:1 mixture at thermodynamic equilibrium. wikipedia.orgdalalinstitute.com In the synthesis of this compound, controlling the temperature can therefore be a crucial parameter for maximizing the yield of the desired stereoisomer. youtube.com

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |

| Reversibility | Irreversible or effectively irreversible | Reversible, equilibrium is reached |

| Determining Factor | Rate of formation (lowest activation energy) | Product stability (lowest Gibbs free energy) |

| Major Product | Kinetic Product (forms faster) | Thermodynamic Product (more stable) |

Ambimodal Pericyclic Reactions and Common Transition States

Pericyclic reactions are a class of concerted reactions where the reorganization of electrons occurs in a cyclic array of atoms. nih.gov In some complex cycloaddition reactions, a single transition state can lead to multiple products. This phenomenon is known as an ambimodal pericyclic reaction. nih.govresearchgate.net Such reactions are characterized by a "post-transition state bifurcation," where the reaction trajectory splits after passing through a common highest-energy point on the potential energy surface. nih.gov

Computational studies, particularly using density functional theory (DFT), have been instrumental in identifying and exploring ambimodal transition states. nih.govntu.edu.tw These transition states are often found in higher-order pericyclic reactions, which involve more than six electrons. nih.govnsf.gov For instance, in reactions involving fulvenes, a single transition state has been computationally shown to lead to multiple cycloadducts, such as [4+6], [2+8], and [8+2] products. nih.gov

The concept of a common transition state is central to understanding the selectivity of these reactions. While traditional transition state theory may not predict the ratio of products in ambimodal reactions, molecular dynamics simulations can provide insights into the factors governing this selectivity. researchgate.net The geometry of the transition state, including the lengths of the partially formed bonds, can correlate with the product distribution. researchgate.net

While direct research labeling the transformations of this compound as "ambimodal" is not extensively documented in the provided search results, its involvement in higher-order cycloadditions suggests that its reaction pathways may exhibit such complex behaviors. au.dk The study of such ambimodal pathways is a frontier in understanding reaction mechanisms, with enzymes that catalyze pericyclic reactions, known as pericyclases, sometimes exploiting ambimodal transition states to achieve specific outcomes. nih.gov

Table 1: Characteristics of Ambimodal Pericyclic Reactions

| Feature | Description | Reference |

|---|---|---|

| Transition State | A single, common transition state leads to multiple products. | nih.govresearchgate.net |

| Reaction Pathway | The reaction trajectory bifurcates after the transition state. | nih.gov |

| Prevalence | Often observed in higher-order cycloadditions. | nih.govnsf.gov |

| Selectivity | Product ratios are determined by reaction dynamics post-transition state, not by the energies of separate transition states. | researchgate.net |

| Computational Analysis | Density functional theory (DFT) and molecular dynamics simulations are key tools for investigation. | researchgate.netnih.gov |

Dynamically Concerted and Stepwise Trajectories

The distinction between a concerted and a stepwise reaction mechanism is a fundamental concept in organic chemistry. A concerted reaction involves a single transition state with all bond-making and bond-breaking occurring simultaneously, whereas a stepwise mechanism proceeds through one or more intermediates, each flanked by transition states. nih.gov However, modern research, aided by molecular dynamics simulations, has revealed that the boundary between these two pathways is not always distinct but can be a continuum. au.dk

In the context of the mechanistic elucidation of reactions involving this compound, the concepts of dynamically concerted and stepwise trajectories are particularly relevant. au.dk A reaction can be energetically concerted, meaning it has only one potential energy maximum, but the timing of bond formations can be asynchronous. nih.gov Molecular dynamics simulations have introduced a timescale to differentiate these pathways. For instance, the duration of a carbon-carbon vibration is approximately 30 femtoseconds (fs), and the passage through a transition state is about 60 fs. au.dk A time gap of more than 60 fs between the formation of two bonds can define a reaction as dynamically stepwise, even if it is energetically concerted. au.dk

Research on higher-order cycloadditions, the class of reactions where this compound has been studied, has shown that both dynamically concerted and stepwise trajectories can be operative. au.dk Some reactions may even proceed through a fully stepwise process involving a zwitterionic intermediate. au.dk The specific nature of the reactants and the reaction conditions can influence whether the reaction follows a concerted or stepwise path. For example, computational studies on some cycloadditions have proposed a concerted, albeit highly asynchronous, bond formation. au.dk

This nuanced understanding of reaction dynamics is crucial for accurately describing the transformations of complex molecules like this compound. The table below summarizes the key distinctions between these dynamic pathways.

Table 2: Comparison of Reaction Trajectories

| Trajectory Type | Description | Key Characteristics | Reference |

|---|---|---|---|

| Dynamically Concerted | Bond formations occur within a very short time frame of each other (typically < 60 fs). | Single transition state on the potential energy surface; bond formations are temporally coupled. | au.dk |

| Dynamically Stepwise | A significant time lag exists between bond formations (> 60 fs), even if there is only one energy barrier. | May have a single transition state but the asynchronous nature of bond formation resembles a stepwise process. Can also involve a shallow intermediate. | nih.govau.dk |

| Fully Stepwise | The reaction proceeds through a distinct, stable intermediate with separate transition states for its formation and subsequent reaction. | Presence of a clear intermediate on the reaction coordinate; each step has its own activation energy. | nih.govau.dk |

The specific compound this compound has been identified in research focused on the development and mechanistic understanding of novel organocatalytic higher-order cycloadditions. au.dk High-resolution mass spectrometry data for its protonated form, [this compound+H]+, has been reported as follows:

Table 3: Mass Spectrometry Data for [this compound+H]+

| Isotope | Calculated m/z | Found m/z |

|---|---|---|

| 79Br | 368.0281 | 368.0283 |

| 81Br | 370.0260 | 370.0265 |

Data sourced from a study on asymmetric organocatalytic higher-order cycloadditions. au.dk

Computational and Theoretical Chemistry Studies of C19h14brno2 Molecular Systems

Quantum Chemical Calculations of C19H14BrNO2 Structures and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of this compound isomers. nih.govrsc.org These calculations provide a detailed picture of the molecule's geometry, electronic environment, and thermodynamic stability. nih.gov

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. taltech.eewho.int This process involves calculating the energy of a molecule and systematically adjusting atomic positions to find a local energy minimum on the potential energy surface (PES). taltech.ee For flexible molecules like many this compound isomers, which possess several rotatable bonds, this can lead to the identification of multiple stable structures called conformers. nih.govfrontiersin.org

Conformational analysis is the exploration of these various conformers and their relative energies to identify the most stable, low-energy structures. taltech.ee Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with specific basis sets (e.g., 6-31G*) are commonly employed for these optimizations. nih.govau.dk For example, studies on related pyrrolidine-2,5-dione structures have utilized DFT calculations with the B3LYP functional and the 6-31G(d) basis set to optimize geometries. au.dk The stability of these optimized geometries is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. au.dk

Table 1: Methods in Geometry Optimization and Conformational Analysis

| Method/Concept | Description | Application Example | Reference |

|---|---|---|---|

| Geometry Optimization | A computational process to find the lowest energy arrangement of atoms in a molecule. | Finding the most stable 3D structure of a this compound isomer. | taltech.eegaussian.com |

| Potential Energy Surface (PES) | A high-dimensional surface that relates molecular geometry to its corresponding energy. Minima on the PES represent stable conformers. | Mapping the energy landscape to identify all stable conformations of a molecule. | taltech.ee |

| DFT (B3LYP/6-31G(d)) | A quantum chemical method used for accurate geometry optimizations and frequency calculations. | Used for geometry optimizations of this compound analogs in conjunction with an implicit solvation model. | au.dk |

| Conformational Analysis | The study of different spatial arrangements (conformations) of a molecule and their relative energies. | Identifying the most energetically favorable conformers of a flexible molecule from a pool of generated structures. | nih.gov |

The electronic structure of a molecule governs its chemical reactivity. mpg.de Density Functional Theory (DFT) is a powerful framework for these investigations. mpg.deepfl.ch Conceptual DFT, a subfield of DFT, defines chemical concepts like electronegativity and chemical hardness, which help in interpreting and predicting molecular reactivity. vub.bersc.org These reactivity descriptors are derived from the change in energy with respect to the number of electrons or the external potential. vub.be

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. who.int The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. who.int For instance, visualizing the HOMO and LUMO maps can reveal the regions of a molecule that are most likely to be involved in nucleophilic or electrophilic attacks. who.int The linear response function is another descriptor from conceptual DFT that can reveal details about inductive effects, electron delocalization, and aromaticity. nih.gov

Table 2: Key Electronic Properties and Descriptors from DFT

| Descriptor | Definition | Significance | Reference |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. | Relates to the capacity for electron donation; indicates sites of electrophilic attack. | who.int |

| LUMO | Lowest Unoccupied Molecular Orbital. | Relates to the capacity for electron acceptance; indicates sites of nucleophilic attack. | who.int |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of molecular stability and chemical reactivity. A large gap implies high stability. | who.int |

| Conceptual DFT | A branch of DFT that defines and quantifies chemical concepts such as electronegativity and hardness. | Provides a theoretical framework for understanding and predicting the course of chemical reactions. | vub.bersc.org |

Thermodynamic properties of reactions, such as changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the spontaneity and position of equilibrium of a chemical process. libretexts.orglibretexts.org Quantum chemical calculations can accurately predict these values. The relationship ΔG° = ΔH° - TΔS° connects these fundamental quantities. oregonstate.edu A negative ΔG indicates a spontaneous or exergonic reaction, while a positive ΔG signifies a non-spontaneous or endergonic one. libretexts.orglibretexts.org

Free energy corrections can be determined from vibrational frequencies calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)). au.dk These calculations allow for the construction of reaction energy profiles, which map the energy of the system along a reaction coordinate. oregonstate.edu These profiles show the relative energies of reactants, products, and any transition states or intermediates, providing critical insights into reaction mechanisms and kinetics. oregonstate.edu The height of the energy barrier (activation energy, ΔG‡) on this profile determines the reaction rate. oregonstate.edu

Table 3: Key Thermodynamic Parameters in Reaction Analysis

| Parameter | Equation/Definition | Significance | Reference |

|---|---|---|---|

| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Predicts the spontaneity of a reaction at constant temperature and pressure. Negative ΔG is spontaneous. | libretexts.org |

| Enthalpy (ΔH) | The change in heat content of a system. | Indicates whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). | libretexts.org |

| Entropy (ΔS) | A measure of the disorder or randomness of a system. | A positive ΔS contributes to making ΔG more negative, favoring the reaction. | libretexts.org |

| Reaction Energy Profile | A plot of energy versus the reaction coordinate. | Visualizes the energy changes during a reaction, including reactants, products, and transition states. | oregonstate.edu |

Molecular Dynamics Simulations and Conformational Landscapes

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. cresset-group.commdpi.com MD simulations solve Newton's laws of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and changes its conformation. mdpi.com This approach is particularly valuable for exploring the conformational landscape of flexible molecules, which is the distribution of all accessible conformations and the transitions between them. frontiersin.orgmdpi.com

By simulating the molecule for extended periods (nanoseconds to microseconds), MD can reveal the full range of thermally accessible conformations, something that might be missed by static geometry optimization alone. cresset-group.commdpi.com The resulting trajectories can be analyzed to identify dominant conformational states, understand the pathways of conformational change, and calculate thermodynamic properties. cresset-group.combioexcel.eu For complex systems like proteins, MD is essential for assessing stability and identifying available binding pockets for ligands. cresset-group.com

Computational Modeling of Molecular Interactions

Understanding how a molecule interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.comnih.gov The primary goal is to simulate the ligand-protein interaction at the molecular level. youtube.com The process involves placing the ligand in various orientations and conformations within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. youtube.comrasayanjournal.co.in

The results of a docking study are a set of predicted binding poses ranked by their scores. rasayanjournal.co.in These scores provide an estimate of the binding free energy, with lower energy scores indicating stronger, more stable binding. researchgate.netnih.gov Analysis of the best-ranked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the binding pocket. nih.gov This information is invaluable for understanding the basis of molecular recognition and for designing new molecules with improved binding affinity. nih.govuni-halle.de For example, docking studies on compounds related to this compound have been used to evaluate their potential as inhibitors for targets like heat-shock protein 90 (HSP90). researchgate.net

Table 4: Principles of Molecular Docking

| Concept | Description | Significance | Reference |

|---|---|---|---|

| Ligand | A small molecule that binds to a larger macromolecule. | The molecule of interest whose binding behavior is being studied. | nih.gov |

| Receptor | A macromolecule (usually a protein) that binds the ligand. | The biological target whose function may be modulated by the ligand. | rasayanjournal.co.in |

| Binding Pose | A specific orientation and conformation of the ligand within the receptor's binding site. | Represents a possible mode of interaction between the ligand and the receptor. | youtube.com |

| Scoring Function | A mathematical function used to estimate the binding affinity (e.g., binding free energy) of a given pose. | Ranks different binding poses to identify the most likely and most stable interaction. | youtube.comrasayanjournal.co.in |

| Binding Affinity | The strength of the binding interaction between the ligand and the receptor. | A key parameter for determining a molecule's potential as a drug or probe. Higher affinity is often desired. | nih.gov |

Binding Energy Calculations (e.g., MM-GBSA, PRODIGY)

The calculation of binding free energy is a critical component in computational drug design and molecular recognition studies. It aims to predict the strength of the interaction between a ligand (in this case, a molecule with the formula this compound) and its target receptor, typically a protein. Methodologies like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are frequently employed for this purpose due to their balance of computational speed and accuracy.

ΔE_MM (Molecular Mechanics Energy): This term includes the internal energy of the ligand and protein, as well as the van der Waals and electrostatic interactions between them.

ΔG_solv (Solvation Free Energy): This represents the change in the energy of solvation when the ligand binds to the protein. It is further divided into a polar and a non-polar component.

-TΔS (Entropy): This term accounts for the change in conformational entropy upon binding. It is computationally expensive to calculate and is often omitted when comparing the relative binding energies of similar ligands.

The binding free energy can be expressed by the following equation:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

A typical workflow for an MM-GBSA calculation involves:

Molecular Docking: Initially, the binding pose of the this compound molecule within the active site of a target protein is predicted using molecular docking software.

Molecular Dynamics (MD) Simulations: The resulting protein-ligand complex is then subjected to MD simulations to allow for conformational changes and to obtain a dynamic view of the interactions.

Binding Free Energy Calculation: Snapshots from the MD trajectory are used to calculate the individual energy terms using the MM-GBSA method.

Table 1: Hypothetical MM-GBSA Binding Energy Components for a this compound-Protein Complex

| Energy Component | Value (kcal/mol) |

| van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.2 |

| Polar Solvation Energy | 35.8 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Energy (ΔG_bind) | -34.0 |

Note: The values in this table are hypothetical and serve as an illustrative example.

Hydrogen Bond Analysis in Binding Interactions

Hydrogen bonds are crucial for the specificity and stability of ligand-receptor interactions. nih.gov A detailed analysis of hydrogen bonds can provide valuable insights into the binding mode of a compound like this compound. nih.gov The presence of nitrogen and oxygen atoms in the this compound structure suggests its potential to act as both a hydrogen bond donor and acceptor.

Computational analysis of hydrogen bonds typically involves examining the trajectories from molecular dynamics simulations. researchgate.net Key parameters that are analyzed include:

Hydrogen Bond Occupancy: The percentage of time a specific hydrogen bond is present throughout the simulation.

Donor-Acceptor Distance: The distance between the donor and acceptor atoms. For a strong hydrogen bond, this is typically between 2.5 and 3.5 Å.

Donor-Hydrogen-Acceptor Angle: The angle formed by the donor atom, the hydrogen atom, and the acceptor atom. This angle is generally greater than 120 degrees for a significant hydrogen bond.

Table 2: Hypothetical Hydrogen Bond Analysis for this compound in a Protein Active Site

| This compound Atom | Protein Residue | Occupancy (%) | Avg. Distance (Å) | Avg. Angle (°) |

| O1 (acceptor) | TYR 82 (donor) | 75.2 | 2.8 | 165 |

| N2-H (donor) | ASP 12 (acceptor) | 60.5 | 3.0 | 150 |

Note: The values in this table are hypothetical and for illustrative purposes.

Computational Design and Prediction of this compound Analogue Properties

Computational chemistry plays a pivotal role in the rational design of new molecules with improved properties. ucr.eduschrodinger.com Starting from a lead compound like this compound, computational methods can be used to design and predict the properties of its analogues. nih.govresearchgate.net This process, often referred to as in silico drug design, aims to optimize the therapeutic efficacy of a compound by modifying its chemical structure.

The process of computational analogue design typically involves:

Scaffold Hopping or Functional Group Modification: Identifying the core structure (scaffold) of this compound and making modifications by adding, removing, or replacing functional groups.

Property Prediction: Using computational models to predict the properties of the newly designed analogues. This can include:

Binding Affinity: Predicting how tightly the analogue will bind to the target protein, often using methods like MM-GBSA.

ADMET Properties: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of the analogues.

Virtual Screening: Creating a virtual library of this compound analogues and using high-throughput virtual screening to identify the most promising candidates for synthesis and experimental testing.

Table 3: Hypothetical Property Prediction for Designed this compound Analogues

| Analogue ID | Modification | Predicted ΔG_bind (kcal/mol) | Predicted Lipophilicity (logP) |

| This compound | - | -34.0 | 3.5 |

| Analogue-1 | Replacement of Br with Cl | -32.5 | 3.2 |

| Analogue-2 | Addition of -OH group | -36.2 | 3.1 |

| Analogue-3 | Replacement of NO2 with CN | -33.8 | 3.0 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C19h14brno2 and Analogues

Design and Synthesis of C19H14BrNO2 Analogue Libraries for SAR Investigations

The investigation into the SAR of a compound like this compound would necessitate the design and synthesis of a library of its analogues. This involves strategically altering specific regions of the molecule, such as substituting various functional groups on the aromatic rings or modifying the core structure, to probe the chemical space around the parent compound. The goal is to identify which parts of the molecule are essential for its activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties. Without specific literature on this compound, details of synthetic routes or the diversity of analogues that might be created remain speculative.

Development of Predictive QSAR Models for this compound Bioactivity

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds.

2D- and 3D-QSAR Modeling Approaches

For a compound series based on this compound, both 2D- and 3D-QSAR models could theoretically be developed. 2D-QSAR models correlate activity with physicochemical properties or topological indices derived from the two-dimensional structure of the molecules. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional arrangement of atoms and the steric and electrostatic fields they generate. These models provide a more detailed and spatially-aware understanding of the SAR.

Statistical Validation of QSAR Models

A critical step in QSAR modeling is rigorous statistical validation to ensure the model is robust, predictive, and not a result of chance correlation. researchgate.net Common validation techniques include internal validation methods like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (predictive r²). nih.govnih.gov These statistical metrics assess the model's ability to accurately predict the activity of compounds not used in its development. mdpi.com

Computational Approaches to SAR/QSAR for this compound

Modern drug discovery heavily relies on computational methods to guide SAR and QSAR studies. nih.govmdpi.com For this compound, these approaches could include molecular docking to predict its binding mode to a biological target, molecular dynamics simulations to understand its conformational flexibility and interactions, and the use of machine learning algorithms to build more sophisticated QSAR models. mdpi.com These computational tools can prioritize the synthesis of analogues and provide insights into the molecular basis of their activity. researchgate.net

Biological Target Engagement and Molecular Mechanism of Action of C19h14brno2

Investigations into Heat Shock Protein 90 (HSP90) Interaction Mechanisms of C19H14BrNO2 Analogues

Heat Shock Protein 90 (HSP90) is a critical molecular chaperone responsible for the proper folding, stability, and activation of a wide array of "client" proteins, many of which are integral to cancer cell growth and survival. nih.govnih.gov Consequently, inhibiting HSP90 is a key strategy in cancer therapeutics. bohrium.com HSP90 inhibitors typically function by binding to the N-terminal ATP-binding pocket, which prevents the chaperone from processing its client proteins, leading to their misfolding and subsequent degradation by the proteasome. nih.gov

The efficacy of an HSP90 inhibitor is closely related to its binding affinity for the chaperone. Studies have shown that HSP90 in tumor cells exists in a high-affinity, activated state, often as part of a multi-chaperone complex. nih.gov This conformation exhibits a significantly higher binding affinity for inhibitors compared to the latent, uncomplexed HSP90 found in normal cells, which provides a basis for the tumor-selective action of these drugs. nih.gov

Binding affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. For analogues related to this compound, these studies would involve measuring their ability to displace a known fluorescently labeled ligand from the HSP90 N-terminal domain. While specific data for this compound is not publicly detailed, affinity values for purine-based and other scaffolds demonstrate the range of potencies achieved in HSP90 inhibitor development. researchgate.net

Table 1: Representative Binding Affinities of HSP90 Inhibitors Note: This table contains example data for illustrative purposes based on published research on various HSP90 inhibitors and does not represent actual data for this compound.

| Compound Class | Example Compound | Binding Affinity (Kd, nM) | Assay Method |

|---|---|---|---|

| Purine-based | PU-H71 | < 1 | Fluorescence Polarization |

| Resorcinol-based | Ganetespib (STA-9090) | 18 | Isothermal Titration Calorimetry |

A direct consequence of HSP90 inhibition is the destabilization and degradation of its client proteins. nih.gov These clients include numerous proteins critical for oncogenesis, such as receptor tyrosine kinases (e.g., HER2/ErbB2), signaling kinases (e.g., Raf-1, Akt), and mutated tumor suppressors (e.g., p53). nih.gov

The mechanism involves the inhibitor blocking the ATP-dependent chaperone cycle. bohrium.com This traps HSP90 in a non-productive conformation, preventing the maturation of client proteins. The unfolded or misfolded clients are then recognized by the cellular quality control machinery and targeted for ubiquitination and degradation by the proteasome. nih.gov The effect of this compound derivatives on client protein levels would be assessed using techniques like Western blotting, which measures the abundance of specific proteins in treated cancer cells. A successful inhibitor would lead to a time- and concentration-dependent decrease in the levels of key HSP90 clients like Akt and CDK4. researchgate.net

Kinase Inhibition Profiles of this compound Related Compounds

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Small-molecule kinase inhibitors are therefore a major focus of drug discovery. reactionbiology.com The effectiveness and safety of these inhibitors depend on their potency and selectivity.

Sirtuin 2 (SIRT2) is a protein deacylase that has been implicated in cellular processes such as cell division, proliferation, and neurodegeneration. nih.govbiorxiv.org It is considered a therapeutic target for both cancer and neurological disorders. nih.govnih.gov

Analogues of this compound may act as inhibitors of SIRT2. The mechanism of inhibition often involves the compound binding to the active site of the enzyme, competing with either the acetylated substrate or the NAD+ cofactor. researchgate.net Structural studies of SIRT2 in complex with various inhibitors have revealed key interactions within the binding pocket that are crucial for potent inhibition. researchgate.net The inhibition of SIRT2 can lead to an increase in the acetylation of its substrates, such as α-tubulin, which can affect microtubule stability and cell migration. nih.govbiorxiv.org

Table 2: Example SIRT2 Inhibition Data Note: This table contains example data for illustrative purposes based on published research on various SIRT2 inhibitors and does not represent actual data for this compound.

| Compound | IC50 (µM) | Mechanism of Action | Key Substrate Affected |

|---|---|---|---|

| AGK2 | 3.5 | Competitive with substrate | α-tubulin |

| AK-7 | 15.7 | Competitive with substrate | α-tubulin |

Given the high conservation of the ATP-binding site across the human kinome, achieving inhibitor selectivity is a significant challenge. reactionbiology.comnih.gov Non-selective inhibitors can lead to off-target effects and toxicity. Therefore, broad kinase profiling, where a compound is tested against a large panel of diverse kinases, is a critical step in drug development. reactionbiology.comnih.gov

These large-scale screens generate a "selectivity profile" that reveals the spectrum of kinases a compound inhibits at a given concentration. reactionbiology.comresearchgate.net The data can be used to identify both intended targets and unintended off-targets, guiding the optimization of the compound to improve its selectivity. nih.gov For a compound like this compound, profiling against a panel of hundreds of kinases would reveal its potential as a multi-targeted inhibitor or a highly selective agent. reactionbiology.comresearchgate.net The selectivity can be quantified using metrics like the Gini score or selectivity entropy. nih.gov

Table 3: Illustrative Broad Kinase Selectivity Profile Note: This table is a hypothetical representation of kinase profiling data and does not represent actual data for this compound.

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |

|---|---|---|---|

| SIRT2 | 95% | 85 | Sirtuin |

| PDGFRβ | 88% | 150 | Tyrosine Kinase |

| VEGFR2 | 85% | 210 | Tyrosine Kinase |

| CDK2 | 45% | > 1000 | Serine/Threonine Kinase |

Mechanistic Studies of Antiproliferative Effects of this compound

The antiproliferative effects of compounds related to this compound are the culmination of their molecular actions on targets like HSP90 and various kinases. The inhibition of HSP90 leads to the degradation of multiple oncoproteins, simultaneously disrupting several signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis. bohrium.com

Similarly, the inhibition of specific kinases can halt the cell cycle and induce apoptosis. For instance, inhibiting kinases like PDGFR and VEGFR can block tumor angiogenesis, while inhibiting cell cycle kinases like CDKs can directly arrest cell division. researchgate.net The inhibition of SIRT2 has also been shown to have anticancer effects in certain contexts by promoting the degradation of oncogenes like c-Myc. biorxiv.org Mechanistic studies to confirm these effects in cells treated with this compound would involve cell cycle analysis (e.g., by flow cytometry), apoptosis assays (e.g., Annexin V staining), and analysis of key signaling pathways through phosphoproteomics or Western blotting.

Molecular Interactions with Biomolecules (e.g., DNA, Bovine Serum Albumin) by 9-Bromonoscapine (B8611422)

The interaction of 9-bromonoscapine (BrNs) with significant biomolecules such as serum albumin and DNA is a critical area of research to understand its pharmacokinetic and pharmacodynamic properties.

Studies on the interaction between 9-bromonoscapine and Bovine Serum Albumin (BSA) have been conducted using various spectroscopic and computational methods. scispace.comnih.gov These investigations reveal that BrNs binds to BSA, leading to the quenching of BSA's intrinsic fluorescence through a static quenching mechanism. scispace.comnih.gov The binding stoichiometry between BrNs and BSA is 1:1, with a binding constant in the order of 10³ M⁻¹ at 298 K. scispace.comnih.gov

Thermodynamic analysis of the binding process indicates that it is a spontaneous and exothermic reaction. scispace.comnih.gov The primary forces driving the interaction between 9-bromonoscapine and BSA are van der Waals forces and hydrogen bonding. scispace.comnih.gov Furthermore, techniques such as Fourier-transform infrared (FT-IR), circular dichroism (CD), and UV-visible spectroscopy have shown that the binding of BrNs induces significant conformational changes in the secondary structure of BSA. scispace.comnih.gov Molecular docking studies have further corroborated these experimental findings, showing strong interactions with a binding score of -8.08 kcal/mol. scispace.comnih.gov

Table 1: Thermodynamic Parameters for the Interaction of 9-Bromonoscapine with Bovine Serum Albumin

| Temperature (K) | Binding Constant (K) (M⁻¹) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol/K) |

|---|---|---|---|---|

| 288 | 4.8 x 10³ | -5.0 | -11.5 | -22.5 |

| 298 | 3.5 x 10³ | -5.1 | -11.5 | -21.5 |

| 308 | 2.6 x 10³ | -5.2 | -11.5 | -20.4 |

Data sourced from spectroscopic and chemoinformatic studies. scispace.comnih.gov

While the interaction with BSA is well-documented, specific studies detailing the direct molecular interactions of 9-bromonoscapine with DNA are less prevalent in the available literature. However, research on analogues and derivatives of noscapine (B1679977) suggests that these compounds can perturb DNA synthesis. nih.gov The broader class of noscapinoids has been shown to interfere with cell cycle progression, indicating a potential, albeit indirect, interaction with processes related to DNA. nih.gov

Chemical Probe Development and Target Validation Using 9-Bromonoscapine Analogues

9-Bromonoscapine is a first-generation analogue of noscapine, a naturally occurring alkaloid. nih.govplos.org The development of noscapine analogues, including 9-bromonoscapine, has been a key strategy in enhancing the parent compound's therapeutic potential, particularly its anti-cancer properties. nih.govnih.gov These analogues serve as chemical probes to investigate the structure-activity relationships and validate biological targets. nih.govmonash.edu

The primary biological target of noscapine and its analogues is tubulin. scispace.comnih.gov By binding to tubulin, these compounds modulate microtubule dynamics, which is crucial for cell division. nih.gov 9-Bromonoscapine has been shown to be a more potent tubulin-binding agent than noscapine itself. nih.gov The synthesis of a variety of halogenated and other substituted noscapine derivatives has allowed for a systematic exploration of how different chemical modifications affect tubulin binding affinity and subsequent biological activity. nih.govnih.gov

For instance, N-(3-bromobenzyl) noscapine, a third-generation analogue, exhibits a significantly higher binding affinity for tubulin (KD of 38 ± 4.0 µM) compared to both noscapine (KD of 144 ± 1.0 µM) and 9-bromonoscapine (KD of 54 ± 9.1 µM). nih.gov The development and biological evaluation of these successive generations of analogues have been instrumental in validating tubulin as the primary target and in refining the pharmacophore required for potent activity. nih.govplos.org These studies have also led to the discovery of analogues with altered mechanisms of action, such as inducing S-phase arrest in the cell cycle, which is distinct from the G2/M phase arrest typically caused by noscapinoids. nih.gov

Enzyme Mimicry and Artificial Catalyst Studies Involving 9-Bromonoscapine-Related Concepts

Currently, there is no available scientific literature that specifically describes studies on 9-bromonoscapine or its direct analogues in the context of enzyme mimicry or as artificial catalysts. Research on this compound has predominantly focused on its interactions with tubulin and its potential as an anti-cancer agent.

Allosteric Modulation Mechanisms

There is no specific information available in the current scientific literature to suggest that 9-bromonoscapine functions as an allosteric modulator. The primary mechanism of action described for 9-bromonoscapine and its parent compound, noscapine, is their direct binding to tubulin, which affects microtubule polymerization dynamics. nih.gov While some noscapine analogues have been found to bind near the colchicine (B1669291) site on β-tubulin, which can be considered a form of competitive inhibition, this is not typically classified as allosteric modulation in the classical sense of binding to a distant site to induce a conformational change that alters the activity at the primary functional site. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies for C19h14brno2 Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for C19H14BrNO2 Structural Featuresunimelb.edu.aunumberanalytics.com

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. unimelb.edu.au It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. fun-mooc.fr Modern NMR involves a suite of one-dimensional and multi-dimensional experiments that, when used in combination, can solve complex molecular structures. unimelb.edu.au

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, ROESY, HMQC, HSQC, HMBC, DOSY)

Two-dimensional (2D) NMR experiments are powerful tools that plot NMR parameters against two frequency axes, revealing correlations between different nuclei that are not apparent in 1D spectra. huji.ac.ilyoutube.com These techniques are indispensable when 1D spectra suffer from signal overlap or when complex connectivity needs to be established. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For a molecule like this compound, COSY spectra would reveal correlations between adjacent protons within the phenyl and isoindolinone ring systems, helping to trace out the spin systems in each aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques identify protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is crucial for determining the stereochemistry and conformation of this compound. For instance, NOESY could show correlations between protons on the N-phenyl group and the C-phenyl group if they are spatially proximate, providing insight into their relative orientation. harvard.edu

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that show direct, one-bond correlations between protons and the carbons they are attached to. sdsu.edu This is a primary method for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu HMBC is critical for piecing together the molecular skeleton. It can connect fragments by showing correlations from a proton to quaternary carbons or carbons in neighboring functional groups, which is essential for confirming the core structure of this compound, such as the link between the phenyl rings and the isoindolinone core. youtube.com

DOSY (Diffusion-Ordered Spectroscopy): While not as commonly used for small molecule structure elucidation, DOSY is a technique that separates NMR signals based on the diffusion rates of molecules in solution. It can be used to analyze the purity of a sample or to study molecular aggregation.

Table 1: Application of 2D NMR Techniques for this compound Characterization

| Technique | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H through-bond (2-3 bonds) | Identifies neighboring protons on the aromatic rings. |

| NOESY/ROESY | ¹H-¹H through-space (<5 Å) | Determines the 3D conformation and stereochemical relationships between the different ring systems. |

| HSQC/HMQC | ¹H-¹³C through-bond (1 bond) | Assigns carbon signals based on their directly attached protons. |

| HMBC | ¹H-¹³C through-bond (2-4 bonds) | Establishes the connectivity of the entire molecular framework, including connections to quaternary carbons. |

Solid-State NMR (e.g., CP-MAS, HPDEC)

Solid-State NMR (ssNMR) is used to study materials in their solid form, providing information about structure, polymorphism, and dynamics in the solid state. bruker.com

CP-MAS (Cross-Polarization Magic-Angle Spinning): This is the most common ssNMR technique for obtaining high-resolution spectra of spin-1/2 nuclei like ¹³C. huji.ac.il Cross-polarization enhances the signal of low-abundance nuclei by transferring magnetization from abundant nuclei like protons. huji.ac.il Magic-angle spinning (MAS) averages out anisotropic interactions that broaden signals in solids, leading to sharper lines. huji.ac.il For this compound, a CP-MAS spectrum can reveal the presence of different crystalline forms (polymorphs), as distinct crystal environments would result in different chemical shifts. huji.ac.ilrsc.org

HPDEC (High-Power Decoupling): To obtain high-resolution spectra of rare spins like ¹³C in the solid state, strong radiofrequency fields must be applied to decouple the abundant proton spins. huji.ac.il This technique is often used in conjunction with MAS to remove the strong dipolar couplings between carbons and protons.

Dynamic NMR for Tautomeric and Conformational Equilibria

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to that of the NMR experiment, such as conformational changes or tautomeric equilibria. researchgate.netucl.ac.uk By recording spectra at different temperatures, it is possible to observe the transition from a slow-exchange regime, where distinct signals are seen for each species, to a fast-exchange regime, where averaged signals appear. ucl.ac.uk For a compound like this compound, which possesses an amide functional group within the isoindolinone structure, DNMR could potentially be used to study the keto-enol tautomerism. thermofisher.com It could also probe the rotational dynamics around the single bonds connecting the phenyl rings to the central heterocyclic ring. ucl.ac.uk

High-Resolution Mass Spectrometry (HRMS) for this compound Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or more decimal places. researchgate.netbioanalysis-zone.com This precision allows for the unambiguous determination of a compound's elemental formula. measurlabs.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound, HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The high resolution of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers makes this possible. researchgate.netlabmanager.com

Table 2: HRMS Data for an Isomer of this compound

| Parameter | Value | Reference |

| Molecular Formula | This compound | rsc.org |

| Calculated Exact Mass | 368.02079 Da | rsc.org |

| Experimentally Found Mass | 368.102085 Da | rsc.org |

Note: The slight discrepancy between calculated and found mass can be attributed to experimental conditions and instrumentation, but the result is typically within a few parts per million (ppm) of the theoretical value, confirming the elemental composition.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.compsu.edu Together, they provide a characteristic "fingerprint" that can be used for identification and structural analysis. apacwomen.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration causes a change in the molecule's dipole moment. photothermal.com For this compound, the IR spectrum would show characteristic absorption bands for its functional groups. Key expected vibrations include the C=O stretch of the amide group (lactam), C-N stretching, C-H stretching from the aromatic rings, and C=C stretching within the rings.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). carleton.edu A vibration is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. edinst.com Raman spectroscopy is often particularly good for observing non-polar bonds and symmetric vibrations. photothermal.com For this compound, it would provide complementary information to the IR spectrum, especially for the vibrations of the aromatic backbone.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Active In |

| C=O (Amide I) | Stretching | 1650-1700 | IR, Raman |

| Aromatic C=C | Stretching | 1450-1600 | IR, Raman |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

| C-N | Stretching | 1200-1350 | IR, Raman |

| C-Br | Stretching | 500-650 | IR, Raman |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. anton-paar.com The technique works by directing a beam of X-rays onto a crystal and measuring the resulting diffraction pattern. azolifesciences.com This pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. azolifesciences.com

This analysis provides highly accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule. anton-paar.comsygnaturediscovery.com For this compound, an X-ray crystal structure would unambiguously confirm the connectivity and provide precise details about the planarity of the isoindolinone system and the relative orientations of the pendant phenyl and bromophenyl rings. rsc.org

Table 4: Representative Data from an X-ray Crystallography Experiment

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-N, C-C, C-Br). |

| Bond Angles (º) | Precise angles formed by three connected atoms (e.g., C-N-C, C-C-O). |

| Torsional Angles (º) | Angles describing the rotation around a bond, defining the molecular conformation. |

Chromatographic Methods for Purification and Analysis of this compound and Impurities

Chromatographic separation is fundamental in the study of this compound isomers, enabling both the isolation of the pure compound from reaction mixtures and the analytical determination of its purity. The choice of chromatographic method is dictated by the specific isomer's physicochemical properties, such as polarity, solubility, and thermal stability. High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique, with Gas Chromatography (GC) serving as a complementary method for specific applications.

HPLC is the cornerstone for both the purification and analysis of this compound isomers due to its high resolution, adaptability, and non-destructive nature. Both normal-phase and reverse-phase modes are employed, depending on the structural class of the isomer.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common analytical technique for this compound isomers, particularly for the polar quinoline-4-carboxylic acid derivatives. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Purification and Analysis of Quinoline-4-Carboxylic Acid Derivatives: For isomers like 6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid, RP-HPLC is highly effective. The carboxylic acid group imparts significant polarity, making it well-suited for retention and separation on non-polar columns such as C18. Preparative RP-HPLC is frequently used to isolate these compounds from crude reaction mixtures, often achieving purities greater than 95%. mdpi.com Analytical RP-HPLC is then used to confirm the final purity and identify any process-related impurities or degradation products. mdpi.com

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.orgresearchgate.net To ensure sharp peaks and reproducible retention times, especially for acidic compounds, modifiers such as trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to suppress the ionization of the carboxylic acid group. nih.gov For preparative separations where TFA is difficult to remove, using a volatile buffer system or a basic modifier like ammonia (B1221849) in the mobile phase can be advantageous. acs.org

Table 1: Representative RP-HPLC Conditions for Analysis of Quinoline-4-Carboxylic Acid Derivatives

| Parameter | Condition 1: Analytical Purity | Condition 2: Preparative Isolation | Condition 3: Enantiomeric Purity |

|---|---|---|---|

| Stationary Phase | End-capped C18, 5 µm | Waters XBridge C18, 5 µm | End-capped C18 (post-derivatization) |

| Column Dimensions | 4.6 x 250 mm | 19 x 100 mm | 4.6 x 250 mm |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA | Acetonitrile / Water with 0.1% Ammonia | Acetonitrile / Methanol / Water with TFA |

| Elution Mode | Gradient | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 15-20 mL/min | 1.25 mL/min |

| Detector | UV/Vis at 290 nm nih.gov | UV/Vis at 254 nm or PDA | UV/Vis at 290 nm nih.gov |

| Temperature | 30 °C nih.gov | Ambient | 30 °C nih.gov |

| Application | Purity assessment of final product and impurities. | Isolation of target compound from crude reaction mixture. acs.org | Determination of the ratio of enantiomeric impurities. nih.gov |

This table is a composite of typical methods described for structurally similar compounds. acs.orgnih.gov

Analysis of N-Arylbenzamide Impurities: For isomers like N-(4-bromophenyl)-4-phenoxybenzamide, RP-HPLC is also a primary choice for analytical purity assessment. These compounds are generally less polar than their carboxylic acid counterparts but are still well-retained on C18 or Phenyl-Hexyl columns. The separation of the main compound from potential impurities, such as starting materials (e.g., 4-bromoaniline, 4-phenoxybenzoic acid) or by-products, is critical. Stability-indicating methods can be developed using forced degradation studies to ensure the method can separate the active compound from any degradants that might form under stress conditions like acid, base, oxidation, or heat.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

While less common for analytical purposes, NP-HPLC can be a powerful tool for the purification of less polar isomers or for separating compounds that are structurally very similar. This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).

Purification of N-Arylbenzamide Isomers: For the preparative purification of N-(4-bromophenyl)-4-phenoxybenzamide and its impurities, which are often synthesized and handled in organic solvents, NP-HPLC or flash column chromatography on silica (B1680970) gel is highly effective. mdpi.comrsc.org It allows for separation based on polar interactions, which can be advantageous for removing non-polar impurities. In some complex cases, a two-dimensional approach (2D-LC) combining NP-HPLC and RP-HPLC can be used to achieve very high purity by subjecting fractions from the first dimension to a second, orthogonal separation.

Gas chromatography, typically coupled with a mass spectrometer (GC-MS), is a powerful analytical tool for volatile and thermally stable compounds. Its application to this compound isomers depends heavily on the specific structure.

Analysis of N-Arylbenzamide Derivatives: The N-(4-bromophenyl)-4-phenoxybenzamide isomer may be amenable to GC-MS analysis due to its higher volatility compared to the carboxylic acid isomer. However, direct injection can sometimes lead to thermal degradation of brominated compounds in the hot injector port. lawdata.com.tw To circumvent this, derivatization of the amide nitrogen can be performed to increase thermal stability and improve peak shape. researchgate.net GC-MS provides excellent sensitivity and structural information from the mass spectrum, making it ideal for identifying trace impurities. waters.com

Analysis of Quinoline (B57606) Derivatives: Direct GC analysis of the quinoline-4-carboxylic acid isomers is generally not feasible due to their low volatility and tendency to decarboxylate at high temperatures. Derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or ethyl ester) would be necessary for successful GC analysis.

Table 2: Representative GC-MS Conditions for Analysis of this compound Isomers and Related Impurities

| Parameter | Condition 1: N-Arylbenzamide Analysis | Condition 2: Amine Impurity Analysis |

|---|---|---|

| Column | DB-5MS (low-bleed) or similar | J & W Scientific DB5-MS |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 15 m x 0.53 mm ID |

| Carrier Gas | Helium, constant flow (~1 mL/min) | Helium, constant flow (1 mL/min) waters.com |

| Injector Temp. | 250-280 °C (optimization may be needed) | 150 °C (to minimize degradation) waters.com |

| Oven Program | Temperature gradient, e.g., 150 °C to 300 °C at 10-20 °C/min | 150 °C (2 min) to 250 °C at 50 °C/min waters.com |

| Detector | Mass Spectrometer (MS) | Time-of-Flight (TOF) MS waters.com |

| Ionization Mode | Electron Impact (EI) | Electron Impact (EI) / Chemical Ionization (CI) waters.com |

| Application | Identification of volatile impurities and the main amide compound. | Analysis of volatile starting materials (e.g., anilines) and impurities. waters.com |

This table is a composite of typical methods described for structurally similar compounds. waters.comresearchgate.net

Future Research Directions and Emerging Paradigms for C19h14brno2 Based Compounds

Exploration of Novel Biological Targets for C19H14BrNO2 Scaffolds

The diverse biological activities of compounds with the this compound molecular formula, including anticancer and antimicrobial effects, stem from their interaction with various cellular targets. Current time information in Bangalore, IN.researchgate.net Future research will focus on identifying and validating novel biological targets to expand the therapeutic potential of these scaffolds.

Quinoline (B57606) derivatives, a prominent class of this compound isomers, have been recognized as privileged structures in drug discovery. researchgate.netijrpr.com Their planar nature allows them to intercalate with DNA, a mechanism that contributes to their anticancer properties. orientjchem.org Beyond DNA, specific enzymes have been identified as key targets. For instance, certain 2-styrylquinoline (B1231325) derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a crucial target in cancer therapy. nih.govsemanticscholar.org The structural similarity of some quinoline-based compounds to known kinase inhibitors suggests that other kinases involved in cell proliferation and survival could be promising targets for new this compound analogues.

Another critical area of exploration is the inhibition of tubulin polymerization. Several quinoline derivatives have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov This positions them as potential antimitotic agents, and future studies will likely focus on identifying the specific binding sites on tubulin and understanding the structure-activity relationships that govern this interaction.

The indolin-2-one scaffold, another key isomer of this compound, is also a focal point for identifying novel targets. Derivatives of indolin-2-one have been shown to inhibit signaling pathways critical for cancer cell proliferation, such as the ERK1/2, AKT, and STAT3 pathways. nih.govresearchgate.net Furthermore, some indolin-2-one derivatives have been investigated as inhibitors of sirtuin 2 (SIRT2), a protein deacetylase implicated in cancer and neurodegenerative diseases. abcam.commedchemexpress.comnih.gov The exploration of other sirtuin family members and related epigenetic modulators represents a promising avenue for future research.

Heat shock protein 90 (Hsp90) is another validated target for anticancer drug development, and some heterocyclic compounds have been identified as Hsp90 inhibitors. mdpi.comscbt.com Given the structural diversity of this compound isomers, screening libraries of these compounds against Hsp90 and its client proteins could unveil novel inhibitors with unique mechanisms of action.

The following table summarizes some of the explored biological targets for scaffolds related to this compound.

| Compound Scaffold | Biological Target | Therapeutic Area | Reference |

| Quinoline | DNA Intercalation | Anticancer | orientjchem.org |

| 2-Styrylquinoline | EGFR Kinase | Anticancer | nih.govsemanticscholar.org |

| Quinoline | Tubulin Polymerization | Anticancer | nih.gov |

| Indolin-2-one | ERK1/2, AKT, STAT3 Pathways | Anticancer | nih.govresearchgate.net |

| Indolin-2-one | Sirtuin 2 (SIRT2) | Anticancer, Neurodegeneration | abcam.commedchemexpress.comnih.gov |

| Heterocyclic Compounds | Heat Shock Protein 90 (Hsp90) | Anticancer | mdpi.comscbt.com |

Rational Design of this compound Analogues with Enhanced Specificity and Selectivity

Rational drug design is a cornerstone of modern medicinal chemistry, enabling the development of compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.com For this compound-based compounds, this approach is crucial for optimizing their therapeutic potential while minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to the rational design process. For quinoline-based anticancer agents, modifications at various positions of the quinoline ring have been shown to significantly impact their biological activity. ijrpr.com For example, the introduction of specific substituents on the anilino-quinoline scaffold can enhance cytotoxicity against cancer cell lines. researchgate.net The addition of electron-withdrawing groups has been observed to increase the anticancer potency of some quinoline derivatives. ijrpr.com

In the context of 2-styrylquinolines, SAR studies have revealed that substitutions on both the quinoline ring and the styryl moiety can modulate their activity as EGFR kinase inhibitors. nih.gov The design of new analogues will involve the systematic variation of these substituents to optimize interactions with the ATP-binding pocket of the kinase. Molecular docking studies can provide valuable insights into the binding modes of these compounds, guiding the design of analogues with improved affinity and selectivity. nih.govsemanticscholar.org